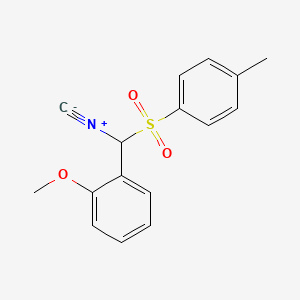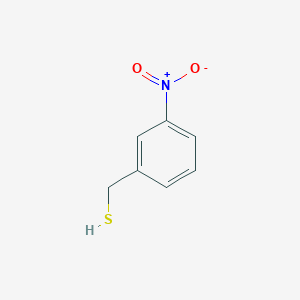
(3-Nitrobenzyl)mercaptan
Vue d'ensemble
Description
(3-Nitrobenzyl)mercaptan, also known as (3-Nitrophenyl)methanethiol, is an organic compound with the molecular formula O2NC6H4CH2SH . It has a molecular weight of 169.20 .
Synthesis Analysis
(3-Nitrobenzyl)mercaptan can be synthesized by the reaction of 3-nitrobenzyl chloride with sodium hydrosulfide in ethanol. Another method involves the reaction of 2-mercaptobenzoic acid with 3-nitrobenzyl bromide in the presence of a base.Molecular Structure Analysis
The molecular structure of (3-Nitrobenzyl)mercaptan consists of a benzene ring, a nitro group (-NO2), and a mercaptan group (-SH) . It contains a total of 18 bonds; 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 thiol .Chemical Reactions Analysis
The chemical formula of (3-Nitrobenzyl)mercaptan is the basis of stoichiometry in chemical equations, i.e., the calculation of relative quantities of reactants and products in chemical reactions .Physical And Chemical Properties Analysis
(3-Nitrobenzyl)mercaptan has a refractive index of n20/D 1.6070 (lit.) and a bulk density of 1.270 g/mL . It is a colorless to yellow liquid .Applications De Recherche Scientifique
Enzymatic Transformations and Disulfide Formation
- (3-Nitrobenzyl)mercaptan (NBM) can undergo enzymatic transformations to form S-sulfates in rat liver cytosol, with different reactions occurring at varying pH levels. This process leads to the formation of 4-nitrobenzyl disulfide under certain conditions, highlighting the compound's reactivity and potential in biological systems (Watabe et al., 1985).
Covalent Binding to Proteins
- NBM S-sulfate, a reactive metabolite of NBM, shows a strong tendency to bind covalently to hepatic cytosolic proteins. This binding is influenced by the presence of glutathione, which can act as a scavenger and interact with NBM S-sulfate (Watabe et al., 1986).
Application in Surface Functionalization
- The para-fluoro-thiol (PFT) reaction, which involves (3-nitrobenzyl)mercaptan, is used for carbon surface functionalization. This process demonstrates the utility of (3-nitrobenzyl)mercaptan in creating modified surfaces with potential applications in various technological fields (Wu et al., 2021).
Role in Synthesis of Antibiotics
- The compound is involved in the synthesis of 1β-Methylcarbapenem antibiotics, where it is used in side-chain substitution reactions, demonstrating its significance in pharmaceutical synthesis (Oda & Yoshida, 1998).
Modification of Electrode Surfaces
- (3-Nitrobenzyl)mercaptan has been studied for its role in the electrochemical modification of glassy carbon electrodes. This highlights its potential use in electrochemistry and materials science for creating modified electrode surfaces with unique properties (Pchelintsev et al., 2011).
Antioxidant and Antiproliferative Activities
- Derivatives of (3-Nitrobenzyl)mercaptan have been studied for their antioxidant and antiproliferative activities, which are significant in the context of potential therapeutic applications (Luque-Agudo et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(3-nitrophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNASYKPIIJEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391157 | |
| Record name | (3-Nitrobenzyl)mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrobenzyl)mercaptan | |
CAS RN |
77472-39-0 | |
| Record name | (3-Nitrobenzyl)mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



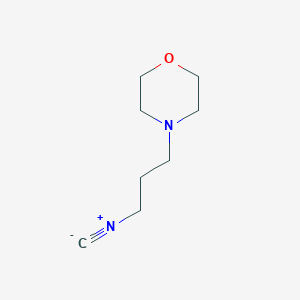
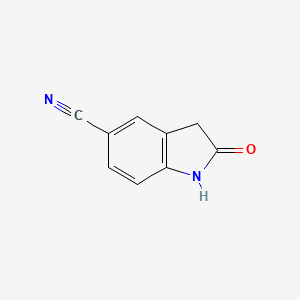
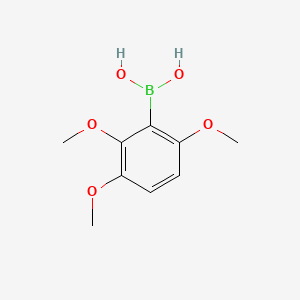
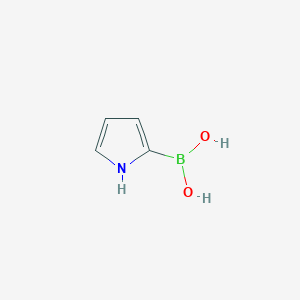
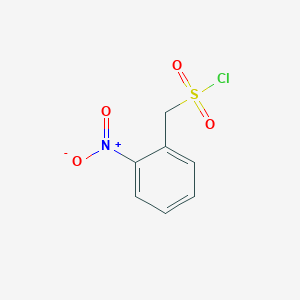
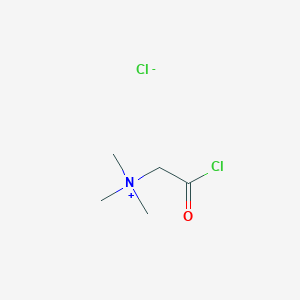
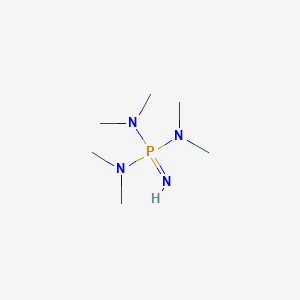
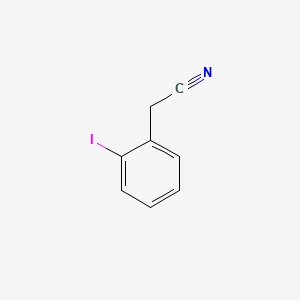

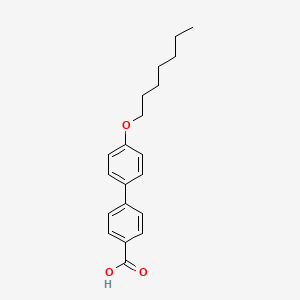
![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
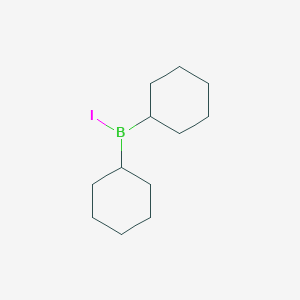
![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)
